Cas no 5696-06-0 (2,4-Imidazolidinedione,5-ethyl-1-methyl-5-phenyl-)

2,4-Imidazolidinedione,5-ethyl-1-methyl-5-phenyl- structure
5696-06-0 structure
Product name:2,4-Imidazolidinedione,5-ethyl-1-methyl-5-phenyl-
CAS No:5696-06-0
MF:C12H14N2O2
MW:218.251762866974
CID:370333
PubChem ID:21908

2,4-Imidazolidinedione,5-ethyl-1-methyl-5-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2,4-Imidazolidinedione,5-ethyl-1-methyl-5-phenyl-
    • 5-ethyl-1-methyl-5-phenylimidazolidine-2,4-dione
    • 5-Aethyl-1-methyl-5-phenyl-imidazolidin-2,4-dion
    • 5-ethyl-1-methyl-5-phenyl-imidazolidine-2,4-dione
    • 5-Phenyl-5-aethyl-1-methyl-hydantoin
    • Deltoin
    • Hydantoin,5-ethyl-1-methyl-5-phenyl
    • Metetoin
    • Metetoina [DCIT]
    • Metetoina [Spanish]
    • Metetoine [French]
    • Metetoine [INN-French]
    • Metetoinum [INN-Latin]
    • Metetoinum [Latin]
    • METHETOIN
    • 5-Ethyl-1-methyl-5-phenylhydantoin
    • 5-Ethyl-1-methyl-5-phenyl-2,4-imidazolidinedione #
    • METETOIN [WHO-DD]
    • CHEMBL94127
    • Metetoine
    • METHETOIN [MI]
    • NSC-524411
    • UNII-8G09Z6AF2T
    • NS00114053
    • 8G09Z6AF2T
    • Metetoinum
    • D04982
    • Methetoin (USAN/INN)
    • Metetoina
    • N-3
    • DTXSID60863597
    • 2,4-Imidazolidinedione, 5-ethyl-1-methyl-5-phenyl-
    • SCHEMBL80506
    • Oprea1_696762
    • Metetoin [INN]
    • 525599-67-1
    • Methetoin [USAN]
    • N 3
    • XD163787
    • NEGMMKYAVYNLCG-UHFFFAOYSA-N
    • Hydantoin, 5-ethyl-1-methyl-5-phenyl-
    • Q27270358
    • N-methyl-5-ethyl-5-phenyl-hydantoin
    • BRN 0206293
    • NSC 524411
    • 5696-06-0
    • Inchi: InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)13-11(16)14(12)2/h4-8H,3H2,1-2H3,(H,13,15,16)
    • InChI Key: NEGMMKYAVYNLCG-UHFFFAOYSA-N
    • SMILES: CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 218.10600
  • Monoisotopic Mass: 218.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 49.4A^2

Experimental Properties

  • Density: 1.1402 (rough estimate)
  • Melting Point: 210°
  • Boiling Point: 358.94°C (rough estimate)
  • Flash Point: °C
  • Refractive Index: 1.6660 (estimate)
  • PSA: 49.41000
  • LogP: 1.74020

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd